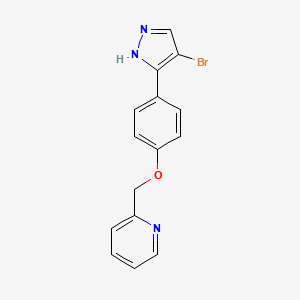
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a phenoxy group linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with phenol: The brominated pyrazole is coupled with phenol in the presence of a base to form the phenoxy derivative.
Linking to pyridine: Finally, the phenoxy derivative is linked to a pyridine ring through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The pyridine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the phenoxy and pyridine groups.
Phenoxymethylpyridine: A compound with a similar pyridine and phenoxy structure but lacking the brominated pyrazole ring.
Uniqueness
2-((4-(4-Bromo-1H-pyrazol-5-yl)phenoxy)methyl)pyridine is unique due to the combination of its pyrazole, phenoxy, and pyridine moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H12BrN3O |
|---|---|
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
2-[[4-(4-bromo-1H-pyrazol-5-yl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C15H12BrN3O/c16-14-9-18-19-15(14)11-4-6-13(7-5-11)20-10-12-3-1-2-8-17-12/h1-9H,10H2,(H,18,19) |
Clave InChI |
RJCZEOZRHIWBON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C3=C(C=NN3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


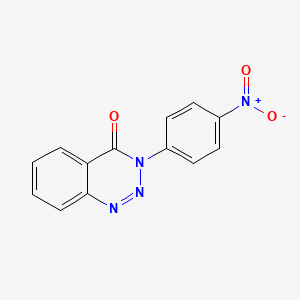
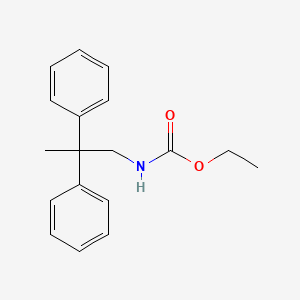

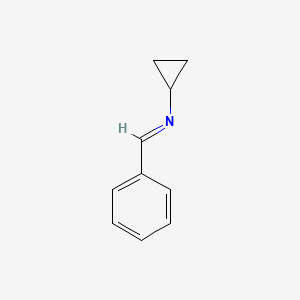
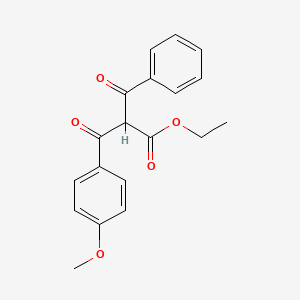
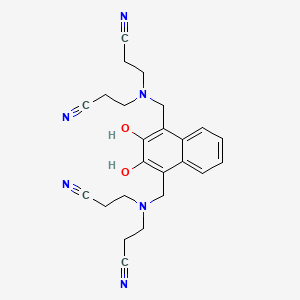
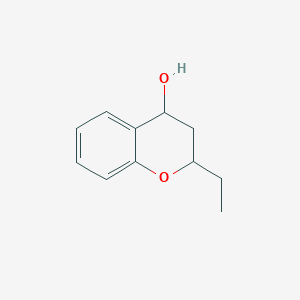
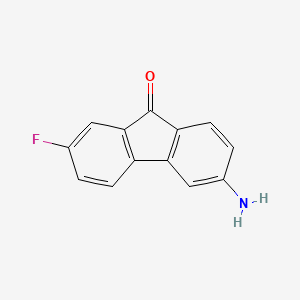
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
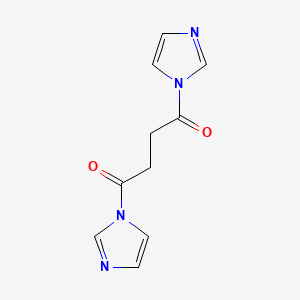
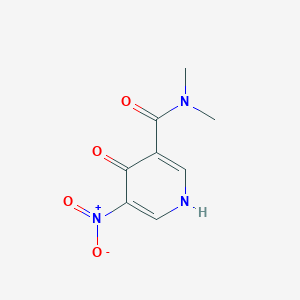
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

